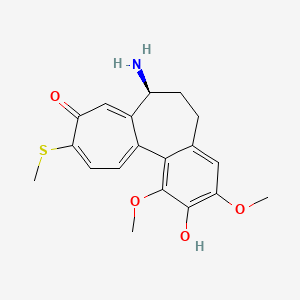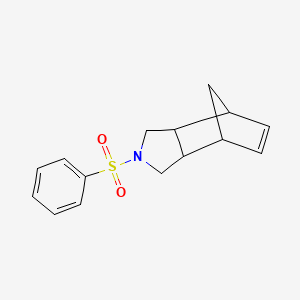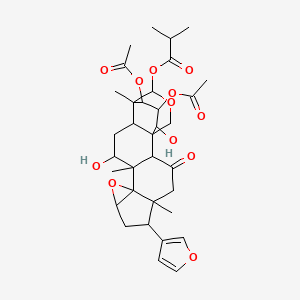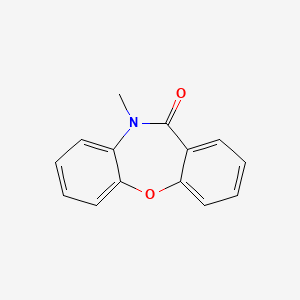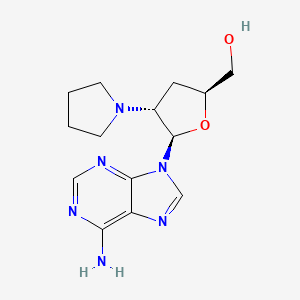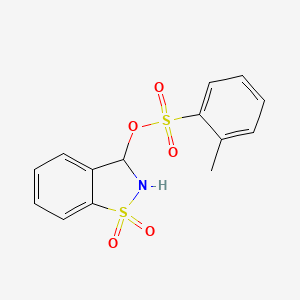
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic compound that belongs to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multiple steps, starting from uracil. The process includes bromination, etherification, and thiolation reactions.
Bromination: Uracil is first brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid.
Etherification: The brominated uracil is then reacted with 2-hydroxyethoxy methyl chloride in the presence of a base like potassium carbonate to introduce the hydroxyethoxy methyl group.
Thiolation: Finally, the compound undergoes thiolation with phenylthiol in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated uracil derivatives.
Substitution: Amino or thio-substituted uracil derivatives.
科学的研究の応用
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves its interaction with biological targets, such as enzymes or receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to antiviral or anticancer effects. The phenylthio group may also contribute to its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Mercaptopurine: An anticancer and immunosuppressive drug that inhibits purine synthesis.
Acyclovir: An antiviral drug that inhibits viral DNA polymerase.
Uniqueness
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its combination of a bromine atom, a hydroxyethoxy methyl group, and a phenylthio group. This unique structure may confer specific biological activities and chemical reactivity that differ from other similar compounds.
特性
CAS番号 |
123027-55-4 |
|---|---|
分子式 |
C13H13BrN2O4S |
分子量 |
373.22 g/mol |
IUPAC名 |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChIキー |
HNOSGAJCZZCIIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)
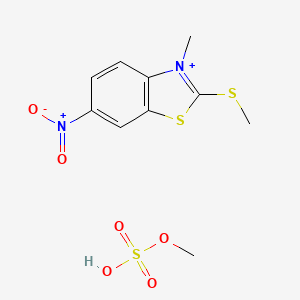
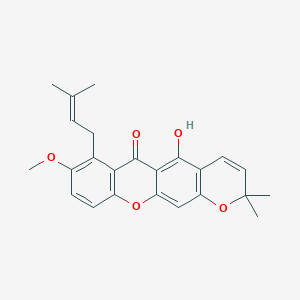
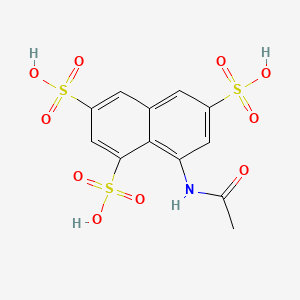
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
